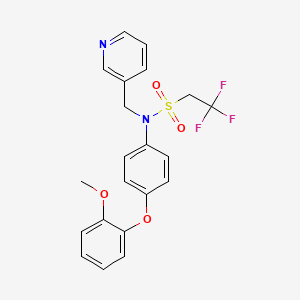

2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

Vue d'ensemble

Description

LY487379 est un composé chimique connu pour son rôle de modulateur allostérique positif sélectif pour le sous-type de récepteur métabotropique du glutamate de groupe II, mGluR2. Ce composé a été largement utilisé dans la recherche scientifique pour étudier la structure et la fonction de ce sous-type de récepteur. LY487379 a montré un potentiel dans le développement de traitements pour divers troubles neurologiques et psychiatriques, y compris la schizophrénie et l'anxiété .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de LY487379 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : La synthèse commence par la préparation de la N-(4-(2-méthoxyphénoxy)phényl)-N-(2,2,2-trifluoroéthylsulfonyl)pyrid-3-ylméthylamine.

Introduction de groupes fonctionnels : La structure de base est ensuite modifiée pour introduire le groupe trifluoroéthylsulfonyle et le groupe méthoxyphénoxy.

Méthodes de production industrielle : La production industrielle de LY487379 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à flux continu et la synthèse automatisée peut améliorer l'efficacité de la production.

Types de réactions :

Oxydation : LY487379 peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d'aldéhydes ou d'acides carboxyliques correspondants.

Réduction : Le composé peut être réduit au niveau du groupe sulfonyle pour former des sulfoxydes ou des sulfures.

Substitution : LY487379 peut participer à des réactions de substitution, en particulier au niveau des cycles aromatiques, où une halogénation ou une nitration peuvent se produire.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : L'halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome, tandis que la nitration nécessite de l'acide nitrique et de l'acide sulfurique.

Principaux produits :

Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Formation de sulfoxydes ou de sulfures.

Substitution : Dérivés halogénés ou nitrés de LY487379.

4. Applications de la recherche scientifique

LY487379 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé pour étudier la structure et la fonction des récepteurs métabotropiques du glutamate.

Biologie : Investigue le rôle de mGluR2 dans divers processus biologiques, y compris la transmission synaptique et la plasticité.

Médecine : Explore des applications thérapeutiques potentielles dans le traitement des troubles neurologiques et psychiatriques tels que la schizophrénie et l'anxiété.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs mGluR2.

5. Mécanisme d'action

LY487379 agit comme un modulateur allostérique positif du récepteur mGluR2. Il améliore la réponse du récepteur au glutamate, conduisant à une activation accrue des voies de signalisation en aval. Cette modulation affecte la transmission synaptique et la plasticité, contribuant à ses effets thérapeutiques potentiels dans les troubles neurologiques et psychiatriques .

Composés similaires :

CDPPB : Un autre modulateur allostérique positif, mais il cible le récepteur mGluR5.

VU0357017 : Un activateur du récepteur muscarinique M1, montrant une spécificité de récepteur différente de celle de LY487379.

Unicité de LY487379 : LY487379 est unique en raison de sa modulation sélective du récepteur mGluR2, ce qui le distingue des autres composés ciblant différents sous-types de récepteurs. Cette sélectivité en fait un outil précieux dans la recherche axée sur le récepteur mGluR2 et ses voies associées.

Applications De Recherche Scientifique

LY487379 has a wide range of applications in scientific research:

Chemistry: Used to study the structure and function of metabotropic glutamate receptors.

Biology: Investigates the role of mGluR2 in various biological processes, including synaptic transmission and plasticity.

Medicine: Explores potential therapeutic applications in treating neurological and psychiatric disorders such as schizophrenia and anxiety.

Industry: Utilized in the development of new drugs targeting mGluR2 receptors.

Mécanisme D'action

LY487379 acts as a positive allosteric modulator of the mGluR2 receptor. It enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This modulation affects synaptic transmission and plasticity, contributing to its potential therapeutic effects in neurological and psychiatric disorders .

Comparaison Avec Des Composés Similaires

CDPPB: Another positive allosteric modulator, but it targets the mGluR5 receptor.

VU0357017: An activator of the M1 muscarinic receptor, showing different receptor specificity compared to LY487379.

Uniqueness of LY487379: LY487379 is unique due to its selective modulation of the mGluR2 receptor, which distinguishes it from other compounds targeting different receptor subtypes. This selectivity makes it a valuable tool in research focused on the mGluR2 receptor and its associated pathways.

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMACYDZFBMGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431366 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353231-17-1 | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353231-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-487379 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353231171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-487379 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WF5ZLL4D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5S,6R)-2-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1243220.png)

![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1243225.png)

![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)

![[(1S,2R,3R,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1243230.png)

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)